Cas no 181697-19-8 (3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole)

3-(4-Bromophenyl)-5-methyl-4-phenyl-1,2-oxazole is a brominated oxazole derivative with a molecular formula of C₁₆H₁₂BrNO. This heterocyclic compound features a 1,2-oxazole core substituted with a 4-bromophenyl group at the 3-position, a methyl group at the 5-position, and a phenyl ring at the 4-position. Its structural properties make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent enhances its reactivity for cross-coupling reactions, such as Suzuki or Heck couplings, enabling further functionalization. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined structure and synthetic versatility make it suitable for research and industrial applications.
3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole structure
181697-19-8 structure
Product Name:3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole
CAS No:181697-19-8
MF:C16H12BrNO
MW:314.1765832901
CID:1373270
PubChem ID:22277786
Update Time:2025-05-19

3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole Chemical and Physical Properties

Names and Identifiers

    • 3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole
    • 3-(4-bromophenyl)-5-methyl-4-phenyl-isoxazole
    • 3-(4-bromophenyl)-4-phenyl-5-methyl-isoxazole
    • 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole
    • SureCN4586525
    • 4-[5-methyl-4-phenylisoxazol-3-yl]bromobenzene
    • 3-(4-BROMO-PHENYL)-5-METHYL-4-PHENYL-ISOXAZOLE
    • SCHEMBL4586525
    • 181697-19-8
    • DTXSID60624206
    • OTGYRRGOZRCIPW-UHFFFAOYSA-N
    • DB-314530
    • MDL: MFCD11501210
    • Inchi: 1S/C16H12BrNO/c1-11-15(12-5-3-2-4-6-12)16(18-19-11)13-7-9-14(17)10-8-13/h2-10H,1H3
    • InChI Key: OTGYRRGOZRCIPW-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C(=C(C)ON=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 313.01000
  • Monoisotopic Mass: 313.01
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2
  • XLogP3: 4.7

Experimental Properties

  • PSA: 26.03000
  • LogP: 5.07950

3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole Pricemore >>

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Additional information on 3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole

Comprehensive Guide to 3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole (CAS No. 181697-19-8): Properties, Applications, and Market Insights

The compound 3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole (CAS No. 181697-19-8) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. This brominated oxazole derivative features a unique molecular architecture combining phenyl and bromophenyl substituents, making it particularly valuable for drug discovery and functional material development. With increasing interest in small molecule therapeutics and organic electronics, this compound has emerged as a key building block in modern chemical research.

Chemically classified as a 1,2-oxazole derivative, this compound demonstrates remarkable stability and reactivity patterns that make it suitable for various synthetic applications. The presence of both electron-withdrawing bromo substituent and electron-donating methyl group creates interesting electronic properties that researchers are exploring for medicinal chemistry applications. Recent studies suggest potential utility in developing kinase inhibitors and anti-inflammatory agents, aligning with current pharmaceutical industry trends toward targeted therapies.

From a structural perspective, 3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole offers multiple sites for chemical modification, making it a versatile intermediate in organic synthesis. The bromine atom at the para position of one phenyl ring provides an excellent handle for cross-coupling reactions, particularly valuable in palladium-catalyzed transformations that are fundamental to modern drug discovery. This characteristic has made the compound particularly relevant in the context of click chemistry and fragment-based drug design approaches that dominate current medicinal chemistry research.

The thermal and photochemical stability of this oxazole-based compound has also sparked interest in materials science applications. Researchers are investigating its potential as a building block for organic semiconductors, especially in the development of OLED materials and organic photovoltaic devices. The conjugated system formed by the oxazole core and aromatic substituents suggests possible applications in optoelectronic materials, a rapidly growing field driven by demand for more efficient energy solutions.

In the pharmaceutical sector, 3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole has shown promise as a scaffold for bioactive molecules. Recent patent literature reveals its incorporation into compounds targeting protein-protein interactions, a hot topic in drug discovery. The molecule's ability to maintain drug-like properties while offering synthetic flexibility makes it attractive for structure-activity relationship studies in various therapeutic areas including oncology and metabolic disorders.

The synthesis of 3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole typically involves cyclization reactions of appropriate precursors, with careful control of reaction conditions to ensure high yield and purity. Modern synthetic approaches often employ microwave-assisted synthesis or flow chemistry techniques to optimize the process, reflecting current trends toward more sustainable and efficient chemical production methods. Analytical characterization typically combines NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structure and purity.

From a commercial perspective, the demand for specialty heterocyclic compounds like 3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole has been steadily increasing. Pharmaceutical companies and research institutions seek high-quality batches of this material for their drug discovery programs, while materials science laboratories require it for advanced material development. The compound is typically supplied by specialized fine chemical manufacturers with strict quality control measures to ensure consistency between batches.

Storage and handling of 3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper chemical safety protocols should be followed, including use of personal protective equipment and adequate ventilation. The compound is generally stable at room temperature when protected from moisture and light, making it convenient for laboratory use and transportation.

Future research directions for this compound likely include exploration of its biological activity profiles and further development of its applications in functional materials. With growing interest in personalized medicine and green chemistry, researchers may investigate more sustainable synthetic routes or explore its potential in theranostic applications combining therapeutic and diagnostic functions. The versatility of this brominated oxazole derivative ensures its continued relevance in cutting-edge chemical research across multiple disciplines.

For researchers considering working with 3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole, it's important to consult recent literature to identify the most current applications and synthetic methodologies. The compound's unique combination of structural features and reactivity makes it a valuable tool for addressing contemporary challenges in medicinal chemistry and materials science, particularly in areas requiring precise molecular control and tailored functionality.

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